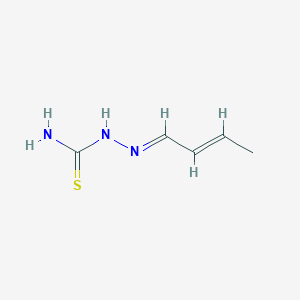

Crotonaldehyde thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crotonaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

Crotonaldehyde thiosemicarbazone has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of thiosemicarbazones exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, CATSC and its metal complexes have been evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for certain derivatives .

Anticancer Properties

Thiosemicarbazones, including CATSC, are explored for their potential anticancer effects. They can act as metal chelators, forming complexes that enhance their biological activity. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cellular signaling pathways .

Case Study: Anticancer Activity

In a study by Korkmaz et al., CATSC was synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting the compound's potential as an anticancer drug .

Coordination Chemistry

Metal Complex Formation

this compound serves as an effective ligand in coordination chemistry due to its ability to chelate metal ions through sulfur and nitrogen atoms. This property allows for the formation of stable metal complexes that can be utilized in various applications, including catalysis and medical imaging .

Table 1: Summary of Metal Complexes Derived from this compound

| Metal Ion | Type of Complex | Biological Activity |

|---|---|---|

| Cu(II) | [Cu(CATSC)2] | Antimicrobial |

| Zn(II) | [Zn(CATSC)2] | Anticancer |

| Co(II) | [Co(CATSC)2] | Antifungal |

Organic Synthesis

Intermediate in Synthesis

this compound is not only important for its biological activities but also serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of heterocyclic compounds such as thiazolidones and oxadiazoles, which have their own set of biological activities .

Case Study: Synthesis of Heterocycles

Research has demonstrated that CATSC can be reacted with various electrophiles to yield diverse heterocyclic compounds. For example, a study reported the synthesis of thiazolidinones from CATSC through cyclization reactions, showcasing its versatility as a synthetic intermediate .

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

Crotonaldehyde thiosemicarbazone acts as a S,N-bidentate or S,N,N-tridentate ligand in metal complexes. Notable examples include:

Table 1: Rhenium(I) Complexes

| Complex | Re–S (Å) | Re–N (Å) | Bond Angle (S–Re–N) |

|---|---|---|---|

| [Re(L)(CO)₃] (23c ) | 2.441 | 2.219 | 79.5° |

| [Re(HLᴼᴹᵉ)(CO)₃] (13d ) | 2.446 | 2.205 | 81.2° |

Key observations:

-

Solvent/base effects : Methanol or ethanol induces hemiaminal formation (alcohol addition to C=N) in aldehyde-derived complexes .

-

Tridentate coordination : Achieved in the presence of NEt₃, forming stable Re(I) complexes with facial (fac) geometry .

Nucleophilic Addition Reactions

The C=N bond undergoes nucleophilic attacks under specific conditions:

(a) Hemiaminal Formation

In alcoholic solvents, ethanol or methanol adds to the imine bond, forming N,O-aminals :

textThis compound + ROH → [Re(HLᴼᴿ)(CO)₃]X

This reaction is reversible and temperature-dependent, as confirmed by ¹H NMR studies .

(b) Phosphinoboration

Reaction with Ph₂PBpin yields 1,3,4-thiadiazoline derivatives via cyclization (observed in related thiosemicarbazones) :

textThiosemicarbazone + Ph₂PBpin → Cyclic thiadiazoline + BPbyproducts

(a) Thiazolidinone Formation

Reaction with chloroacetic acid produces 1,3-thiazolidin-4-ones :

textThiosemicarbazone + ClCH₂COOH → Thiazolidinone + HCl

Supramolecular Interactions

The thioamide sulfur participates in weak hydrogen bonds (N–H⋯S) and van der Waals interactions , influencing crystal packing and material properties . These interactions enable applications in:

Propiedades

Número CAS |

22113-96-8 |

|---|---|

Fórmula molecular |

C5H9N3S |

Peso molecular |

143.21 g/mol |

Nombre IUPAC |

[(E)-[(E)-but-2-enylidene]amino]thiourea |

InChI |

InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9/h2-4H,1H3,(H3,6,8,9)/b3-2+,7-4+ |

Clave InChI |

OWTTWSQTSRNFHY-AOGGBPEJSA-N |

SMILES |

CC=CC=NNC(=S)N |

SMILES isomérico |

C/C=C/C=N/NC(=S)N |

SMILES canónico |

CC=CC=NNC(=S)N |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.